Cas no 56972-00-0 (methyl(1-methyl-1H-indol-3-yl)methylamine)

methyl(1-methyl-1H-indol-3-yl)methylamine structure
56972-00-0 structure
Product Name:methyl(1-methyl-1H-indol-3-yl)methylamine
CAS No:56972-00-0
MF:C11H14N2
MW:174.242262363434
CID:1114164
PubChem ID:10986778
Update Time:2025-04-20

methyl(1-methyl-1H-indol-3-yl)methylamine Chemical and Physical Properties

Names and Identifiers

    • N,1-dimethyl-1H-Indole-3-methanamine
    • methyl(1-methyl-1H-indol-3-yl)methylamine
    • 1-methyl-3-(methylaminomethyl) indole
    • 1-methyl-3-(methylaminomethyl)indole
    • 1-methyl-3-(methylaminomethyl)-1H-indole
    • N-methyl-1-(1-methyl-1H-indol-3-yl)methanamine
    • 56972-00-0
    • methyl-(1-methyl-1H-indol-3-ylmethyl)amine
    • CS-0301568
    • Oprea1_257463
    • SCHEMBL1093225
    • EN300-1859648
    • STL508277
    • N-methyl-1-(1-methylindol-3-yl)methanamine
    • AKOS013785812
    • DUPLFXAFPGYVJK-UHFFFAOYSA-N
    • methyl[(1-methyl-1H-indol-3-yl)methyl]amine
    • Inchi: 1S/C11H14N2/c1-12-7-9-8-13(2)11-6-4-3-5-10(9)11/h3-6,8,12H,7H2,1-2H3
    • InChI Key: DUPLFXAFPGYVJK-UHFFFAOYSA-N
    • SMILES: N1(C)C=C(CNC)C2C=CC=CC1=2

Computed Properties

  • Exact Mass: 174.115698455g/mol
  • Monoisotopic Mass: 174.115698455g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 170
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 17Ų

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